molecular formula C11H15NO B15359671 2-Aziridinemethanol, 1-[(1S)-1-phenylethyl]-, (2R)- CAS No. 245362-53-2

2-Aziridinemethanol, 1-[(1S)-1-phenylethyl]-, (2R)-

Cat. No.: B15359671
CAS No.: 245362-53-2
M. Wt: 177.24 g/mol
InChI Key: BMEHDCBKAUDFBH-WKAHHKJFSA-N
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Description

2-Aziridinemethanol, 1-[(1S)-1-phenylethyl]-, (2R)- is a chiral aziridine derivative characterized by a three-membered aziridine ring substituted with a methanol group at the 2-position and a (1S)-1-phenylethyl group at the 1-position. The (2R) configuration highlights its stereochemical specificity, which is critical for its reactivity and applications in asymmetric synthesis or medicinal chemistry. Aziridines are known for their strained ring structure, enabling ring-opening reactions useful in constructing nitrogen-containing molecules .

Properties

CAS No.

245362-53-2

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

[(2R)-1-[(1S)-1-phenylethyl]aziridin-2-yl]methanol

InChI

InChI=1S/C11H15NO/c1-9(12-7-11(12)8-13)10-5-3-2-4-6-10/h2-6,9,11,13H,7-8H2,1H3/t9-,11+,12?/m0/s1

InChI Key

BMEHDCBKAUDFBH-WKAHHKJFSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N2C[C@@H]2CO

Canonical SMILES

CC(C1=CC=CC=C1)N2CC2CO

Origin of Product

United States

Preparation Methods

Stereoselective Aziridination of Alkenes via Cobalt-Catalyzed Metalloradical Processes

The asymmetric aziridination of alkenes using cobalt(II) metalloradical catalysts represents a robust method for constructing the aziridine core with high enantiomeric excess (ee). As demonstrated by [Co(P3 )]-catalyzed reactions, styrene derivatives react with fluoroaryl azides under mild conditions (room temperature, fluorobenzene solvent) to yield N-aryl aziridines. For the target compound, substituting fluoroaryl azides with a (1S)-1-phenylethyl-substituted azide precursor could directly install the desired substituent.

Key reaction parameters include:

  • Catalyst : Chiral Co(II) amidoporphyrin complexes (e.g., [Co(P3 )]) at 1 mol% loading.
  • Substrate : Styrene derivatives with electron-donating or withdrawing groups.
  • Yield and ee : Typical yields exceed 90% with >90% ee for analogous systems.

This method avoids hazardous reagents and generates nitrogen gas as the sole byproduct, aligning with green chemistry principles.

Reduction of Aziridine-2-Carboxylate Esters to Methanol Derivatives

A two-step approach involving ester synthesis followed by reduction is widely employed. N-(1-Phenylethyl)aziridine-2-carboxylate esters (5 ) are reduced to the corresponding alcohols (7 ) using LiAlH₄ or NaBH₄/LiCl mixtures. For example:

  • Ester Synthesis : Enantiopure aziridine-2-carboxylates are prepared via enzymatic resolution or asymmetric catalysis.
  • Reduction : LiAlH₄ in anhydrous THF at 0°C quantitatively reduces the ester to the methanol derivative while retaining stereochemical integrity.

Representative Data :

Starting Ester Reducing Agent Yield (%) ee (%)
(2R,1'S)-5f LiAlH₄ 95 99
(2S,1'R)-5b NaBH₄/LiCl 88 97

This method benefits from commercial availability of enantiopure esters and scalability for industrial applications.

Nucleophilic Addition to 2H-Azirines Catalyzed by Chiral Complexes

2H-Azirines serve as electrophilic substrates for stereoselective nucleophilic additions. Organolithium reagents or thiols add to the C=N bond under catalysis by chiral Zn(II) or Cu(I) complexes, yielding NH-aziridines. For instance:

  • Substrate : 2,3-Diphenyl-2H-azirine.
  • Nucleophile : (1S)-1-Phenylethyllithium.
  • Catalyst : Bis(imidazoline)/Zn(II) (10 mol%) in CPME at -25°C.
  • Outcome : 85% yield, 94% ee, and >20:1 diastereomeric ratio (dr).

This flow-batch methodology enhances safety by mitigating exothermic risks and enables rapid screening of reaction conditions.

Enzymatic Resolution of Racemic Aziridinemethanol Derivatives

Enantiomer separation via acylase I-catalyzed kinetic resolution is effective for racemic mixtures. For example:

  • Substrate : Racemic 1-[(1-phenylethyl)]aziridinemethanol.
  • Enzyme : Acylase I in hexane/vinyl acetate.
  • Outcome : Selective acetylation of the (2S)-enantiomer, leaving (2R)-alcohol enantioenriched (90% ee after chromatography).

While less direct, this approach is valuable for purifying intermediates generated via non-stereoselective routes.

Comparison of Synthetic Strategies

Method Advantages Limitations Typical ee (%)
Cobalt-catalyzed aziridination High ee, mild conditions, scalable Requires specialized Co catalysts 90–95
Ester reduction High yields, uses commercial intermediates Multi-step synthesis of esters required 97–99
Nucleophilic addition Rapid, adaptable to flow chemistry Sensitive to moisture and air 85–94
Enzymatic resolution Green, no toxic reagents Low throughput, limited substrate scope 80–90

Chemical Reactions Analysis

Types of Reactions

2-Aziridinemethanol, 1-[(1S)-1-phenylethyl]-, (2R)- undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The aziridine ring can be reduced to form amines.

    Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under mild to moderate conditions.

Major Products

The major products formed from these reactions include:

  • Aldehydes and carboxylic acids from oxidation.
  • Amines from reduction.
  • Various substituted aziridines from nucleophilic substitution.

Scientific Research Applications

2-Aziridinemethanol, 1-[(1S)-1-phenylethyl]-, (2R)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.

    Industry: It is utilized in the production of polymers and as a precursor in the synthesis of fine chemicals.

Mechanism of Action

The mechanism of action of 2-Aziridinemethanol, 1-[(1S)-1-phenylethyl]-, (2R)- involves its interaction with various molecular targets. The aziridine ring’s strain makes it highly reactive, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This reactivity can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activity.

Comparison with Similar Compounds

Substituent and Stereochemical Variations

  • 2-Aziridinecarboxylic Acid Esters: Derivatives like 1-[(1S)-1-phenylethyl]-2-aziridinecarboxylic acid ethyl ester (2R) share the (1S)-1-phenylethyl substituent but replace the methanol group with a carboxylic acid ester. This substitution alters polarity and reactivity; esters are more stable than methanol derivatives but less nucleophilic. Stereochemistry (e.g., 2R vs. 2S) significantly impacts synthetic pathways and biological activity .
  • 1-Benzoyl-2-methyl-2-phenylaziridine: This compound features a benzoyl group and a methyl-phenyl substitution, enhancing steric bulk and reducing ring strain compared to the target compound. The absence of a hydroxyl group limits its utility in hydrogen-bonding interactions, a key feature of the methanol substituent in 2-aziridinemethanol .
  • 1-(tert-Butyl)-2-methyleneaziridine: The tert-butyl group increases steric hindrance, while the methylene substituent introduces olefinic reactivity.

Physical and Chemical Properties

Property 2-Aziridinemethanol, 1-[(1S)-1-phenylethyl]-, (2R)- 1-Aziridineethanol (CAS 1072-52-2) 1-Benzoyl-2-methyl-2-phenylaziridine
Molecular Weight ~191.25 g/mol 87.12 g/mol 237.30 g/mol
Boiling Point Not reported 167–168°C Not reported
Reactivity High (strained ring + nucleophilic -OH) Moderate (ethanol substituent) Moderate (benzoyl stabilizes ring)
Hazard Profile Likely irritant (similar to aziridines) Irritant (skin/eyes) Not reported

Q & A

Q. What are the established synthetic methodologies for (2R)-1-[(1S)-1-phenylethyl]-2-aziridinemethanol, and what key intermediates are involved?

Methodological Answer: The synthesis of this compound typically involves organometallic additions to aziridine precursors. For example, phenyllithium reacts with aldehyde intermediates (e.g., (2R,1'S)-6) to form chiral aziridine alcohols. Subsequent ring-opening reactions with acetic acid or catalytic hydrogenolysis yield derivatives like 2-amino-1,3-diols or α-amino acids (e.g., ᴅ-phenylalanine) . Key intermediates include:

  • (2R,1'R,1''S)-28 : Formed via phenyllithium addition.
  • (1R,2R,1'S)-106 : Produced by aziridine ring opening with acetic acid.
  • (1R,2R)-105 : Generated via hydrogenolysis.

Q. Table 1: Synthetic Routes and Outcomes

Reagent/ReactionIntermediate/ProductApplicationReference
Phenyllithium addition(2R,1'R,1''S)-28Precursor for amino diols
Acetic acid ring-opening(1R,2R,1'S)-106Synthesis of α-amino acids
Catalytic hydrogenolysis(1R,2R)-105Deprotection to free amino alcohols

Q. How does the stereochemistry of the aziridine ring influence reactivity in ring-opening reactions?

Methodological Answer: The (2R) configuration of the aziridine ring dictates regioselectivity during nucleophilic attacks. For instance, ring opening with acetic acid proceeds preferentially at the less hindered carbon, preserving stereochemical integrity. Hydrogenolysis of the benzyl group in (2R,1'R,1''S)-28 retains the (1R,2R) configuration, critical for enantiopure amino alcohol synthesis . Computational modeling of transition states (e.g., DFT calculations) can predict stereochemical outcomes, guiding reagent selection (e.g., bulky nucleophiles for steric control) .

Advanced Research Questions

Q. What strategies resolve contradictions in stereochemical outcomes across synthesis protocols?

Methodological Answer: Contradictions often arise from competing reaction pathways (e.g., kinetic vs. thermodynamic control). To address this:

  • Cross-validation : Use multiple characterization techniques (e.g., X-ray crystallography, NOESY NMR) to confirm stereochemistry .
  • Empirical Contradiction Analysis : Apply statistical frameworks (e.g., refutability checks) to reconcile conflicting data. For example, compare yields and enantiomeric excess (ee) across reaction conditions (temperature, solvent polarity) .
  • Case Study : In fluorinated aziridine phosphonates, stereochemical inconsistencies were resolved by adjusting solvent polarity, favoring SN2 over SN1 mechanisms .

Q. How can computational tools optimize regioselectivity in aziridine ring-opening reactions?

Methodological Answer:

  • Transition State Modeling : Density Functional Theory (DFT) calculates activation energies for competing pathways. For example, predicting preferential attack at C3 in 2-aziridinemethanol derivatives .
  • Solvent Effects : Molecular dynamics simulations model solvent interactions to optimize regioselectivity. Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, favoring specific attack sites .
  • Machine Learning : Train models on reaction databases to predict optimal conditions (e.g., reagent stoichiometry, temperature) for desired regioselectivity.

Q. What advanced spectroscopic techniques characterize stereochemical purity in aziridinemethanol derivatives?

Methodological Answer:

  • Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) .
  • Vibrational Circular Dichroism (VCD) : Detects absolute configuration by analyzing differential absorption of left vs. right circularly polarized light .
  • Dynamic NMR : Observes hindered rotation in diastereomers (e.g., splitting of N-methyl signals in (1R,2R)-105) .

Q. Table 2: Spectroscopic Techniques and Applications

TechniqueApplicationExample Use CaseReference
Chiral HPLCEnantiomeric excess determinationAnalysis of (1R,2R)-105
VCDAbsolute configuration verificationFluorinated aziridine phosphonates
Dynamic NMRDiastereomer differentiationDetection of rotamers in aziridines

Data Contradiction Framework

For conflicting results (e.g., varying yields in ring-opening reactions):

Replicate Experiments : Control variables (temperature, moisture) to isolate discrepancies .

Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., higher yields with acetic acid vs. other acids) .

Statistical Refutation : Apply chi-squared tests to assess significance of contradictions (e.g., p < 0.05 for yield differences) .

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